Synthetic Utility: High-Yield Boc Protection Validates Ethyl Ester as an Effective Scaffold
The 5-amino group of Ethyl 5-aminothiazole-2-carboxylate undergoes quantitative Boc protection, demonstrating its reliable reactivity as a synthetic building block. In a patented procedure, reaction with di-tert-butyl dicarbonate in the presence of DMAP in THF at room temperature yields 5-tert-butoxycarbonylamino-thiazole-2-carboxylic acid ethyl ester with an 88.2% yield .
| Evidence Dimension | Yield of N-Boc protection |
|---|---|
| Target Compound Data | 88.2% isolated yield |
| Comparator Or Baseline | N/A (direct measurement of target compound reactivity) |
| Quantified Difference | N/A |
| Conditions | 10 mmol scale in THF with DMAP (0.2 eq) and Boc2O (1.2 eq) at room temperature for 6 hours |
Why This Matters
This high yield under mild conditions confirms the compound's value as a reliable intermediate for generating libraries of 5-aminothiazole derivatives, a critical factor for medicinal chemistry and process development procurement.
